

Application Notes and Protocols for the Quantification of Ilaprazole Sulfone

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Compound of Interest

Compound Name: *Ilaprazole sulfone*

Cat. No.: *B8194808*

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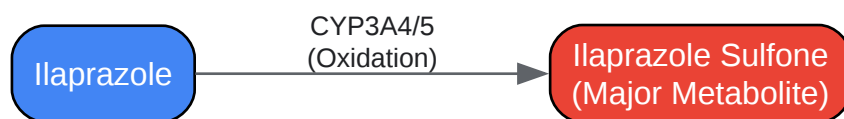
Introduction

Ilaprazole, a novel proton pump inhibitor (PPI), is used for the treatment of acid-related disorders.[1][2][3] It is primarily metabolized in the liver to its major metabolite, **ilaprazole sulfone**. [4][5] The formation of **ilaprazole sulfone** is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Accurate quantification of **ilaprazole sulfone** is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring to ensure the safety and efficacy of ilaprazole.

These application notes provide a detailed protocol for the sensitive and selective quantification of **ilaprazole sulfone** in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is validated and suitable for high-throughput analysis in a research or clinical setting.

Metabolic Pathway of Ilaprazole

Ilaprazole undergoes extensive metabolism in the liver, with the primary pathway being the oxidation of the sulfinyl group to a sulfone, forming **ilaprazole sulfone**. This biotransformation is mainly mediated by the CYP3A4 and CYP3A5 isoenzymes.



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Metabolic conversion of ilaprazole to **ilaprazole sulfone**.

Experimental Protocols

Materials and Reagents

- Ilaprazole and **Ilaprazole Sulfone** reference standards
- Internal Standard (IS), e.g., Omeprazole
- HPLC-grade acetonitrile and methanol
- Ammonium formate
- Formic acid
- Human plasma (with anticoagulant)
- Deionized water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction

- Thaw frozen human plasma samples at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution.
- Vortex for 30 seconds.

- Add 1 mL of extraction solvent (e.g., ethyl acetate).
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 1 minute.
- Transfer to an autosampler vial for LC-MS/MS analysis.

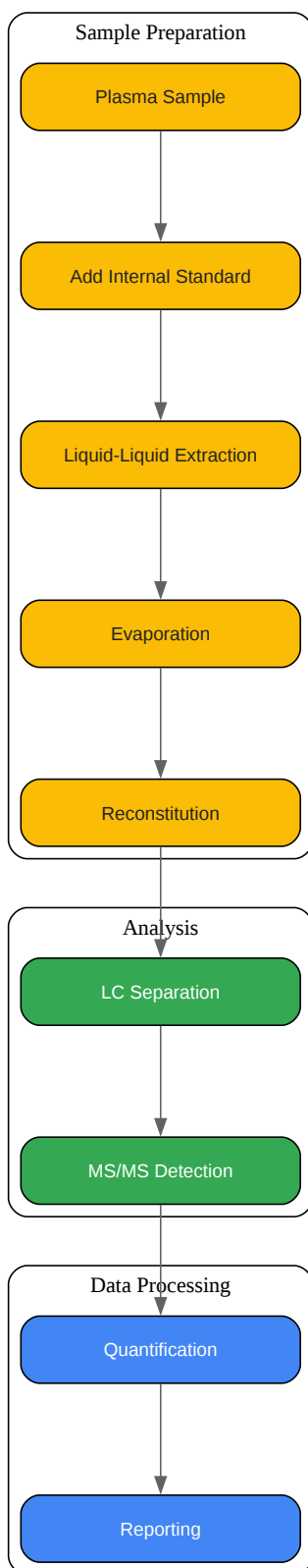
Liquid Chromatography (LC) Method

Parameter	Condition
Column	Thermo HyPURITY C18 (150 x 2.1 mm, 5 µm)
Mobile Phase	10 mmol/L ammonium formate in water : acetonitrile (50:50, v/v)
Flow Rate	0.25 mL/min
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	Approximately 5 minutes

Mass Spectrometry (MS/MS) Method

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Ilaprazole	m/z 367.2 → 184.0
Ilaprazole Sulfone	m/z 383.3 → 184.1
Omeprazole (IS)	m/z 346.2 → 198.0
Ion Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas	20 psi
Collision Gas	6 psi
GS1 and GS2	50 psi

Experimental Workflow



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Workflow for **ilaprazole sulfone** quantification.

Method Validation Data

The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)
Ilaprazole Sulfone	0.06 - 45.00	0.06
Ilaprazole	0.23 - 2400.00	0.23

Precision and Accuracy

The precision of the method is expressed as the relative standard deviation (RSD), and the accuracy is expressed as the relative error (RE).

Analyte	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)	Accuracy (RE %)
Ilaprazole Sulfone	< 15	< 15	Within ± 15
Ilaprazole	< 15	< 15	Within ± 15

Conclusion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of **ilaprazole sulfone** in human plasma. The method demonstrates excellent sensitivity, linearity, precision, and accuracy, making it suitable for pharmacokinetic and drug metabolism studies of ilaprazole. The detailed protocol and workflow diagrams offer a clear guide for researchers and scientists in the field of drug development.

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